2-Hydroxy-4-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)-6-nitrocyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-3-NITROBENZENE-1,2-DIOL is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of both nitro and hydroxyl groups on the benzene ring, along with the oxadiazole moiety, imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid, while the hydroxyl groups can be introduced through hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-3-NITROBENZENE-1,2-DIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
5-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-3-NITROBENZENE-1,2-DIOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials such as polymers and dyes
Mechanism of Action
The mechanism of action of 5-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-3-NITROBENZENE-1,2-DIOL involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-oxadiazol-2-yl compounds: These compounds share the oxadiazole ring but may have different substituents, leading to variations in their chemical and biological properties
N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides: These compounds contain both oxadiazole and thiazole rings, offering a broader range of biological activities.
Uniqueness
5-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-3-NITROBENZENE-1,2-DIOL is unique due to the presence of both nitro and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
923288-14-6 |
---|---|
Molecular Formula |
C9H7N3O5 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
5-(5-methyl-1,3,4-oxadiazol-2-yl)-3-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C9H7N3O5/c1-4-10-11-9(17-4)5-2-6(12(15)16)8(14)7(13)3-5/h2-3,13-14H,1H3 |
InChI Key |
AIFWXKZMJMOBNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.